

# Application Notes and Protocols: ELEVATE 2 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Rodatristat Ethyl |           |
| Cat. No.:            | B610550           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design, endpoints, and experimental protocols for the ELEVATE 2 (NCT04712669) clinical trial. This Phase 2b, doseranging, randomized, double-blind, placebo-controlled, multicenter study was designed to evaluate the efficacy and safety of **rodatristat ethyl** in patients with Pulmonary Arterial Hypertension (PAH).

#### Introduction to the ELEVATE 2 Clinical Trial

The ELEVATE 2 trial investigated **rodatristat ethyl**, a peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1), as a potential treatment for PAH.[1][2] The rationale for the trial is based on the role of serotonin in the pathogenesis of PAH.[1] TPH1 is the rate-limiting enzyme in the synthesis of serotonin, and its inhibition is hypothesized to reduce the excessive pulmonary artery smooth muscle cell proliferation and contraction that contribute to the disease.[1][3] The trial was designed to assess the impact of two different doses of **rodatristat ethyl** on pulmonary vascular resistance and other key clinical parameters in patients with WHO Group 1 PAH.[4][5][6]

## **Clinical Trial Design**

The ELEVATE 2 trial was a robustly designed study to assess the dose-response, efficacy, and safety of **rodatristat ethyl**.



## **Study Design and Patient Population**

The trial was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.[4][6] Patients were randomized in a 1:1:1 ratio to one of three treatment arms:[4][6]

- · Rodatristat ethyl 300 mg twice daily
- · Rodatristat ethyl 600 mg twice daily
- Placebo twice daily

The study was conducted at 64 sites across 16 countries in North America and Europe.[6] The treatment duration was 24 weeks, with an optional open-label extension period.[6][7]

Table 1: Key Aspects of the ELEVATE 2 Trial Design

| Parameter           | Description                                                                              |
|---------------------|------------------------------------------------------------------------------------------|
| Study Phase         | Phase 2b[4][6]                                                                           |
| Trial Design        | Randomized, Double-Blind, Placebo-Controlled, Multicenter[4][6]                          |
| Randomization Ratio | 1:1:1 (Placebo: 300 mg BID: 600 mg BID)[4][6]                                            |
| Treatment           | Rodatristat ethyl (oral)[4]                                                              |
| Dosage              | 300 mg and 600 mg twice daily (BID)[4][6]                                                |
| Treatment Duration  | 24 weeks[5][6]                                                                           |
| Patient Population  | WHO Group 1 Pulmonary Arterial Hypertension (PAH), Functional Class (FC) II or III[5][6] |
| Sample Size         | Approximately 90 patients planned, 108 enrolled[4][6]                                    |

#### **Inclusion and Exclusion Criteria**

The study enrolled adult patients with a confirmed diagnosis of PAH.



Table 2: Summary of Key Inclusion and Exclusion Criteria

| Inclusion Criteria                                                                                                                                                                                               | Exclusion Criteria                                                                                                     |  |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|--|
| Age ≥ 18 years[8][9]                                                                                                                                                                                             | WHO PH Group 2, 3, 4, or 5[4][9]                                                                                       |  |
| Confirmed diagnosis of WHO Group 1 PAH (idiopathic, heritable, drug- or toxin-induced, or associated with connective tissue disease, congenital shunts repaired >1 year prior, or stable HIV infection)[4][8][9] | Significant left ventricular dysfunction or valvular heart disease[4]                                                  |  |
| WHO Functional Class II or III[6][9]                                                                                                                                                                             | Pregnancy, planning to become pregnant, or lactation[4][9]                                                             |  |
| Stable on background PAH therapy for at least 12 weeks[6]                                                                                                                                                        | Forced expiratory volume in 1 second (FEV1) < 60% of predicted[4][9]                                                   |  |
| Pulmonary Vascular Resistance (PVR) ≥ 350 dyn·s/cm <sup>5</sup> [7]                                                                                                                                              | Total lung capacity (TLC) < 70% of predicted (with some exceptions for connective tissue disease-associated PAH)[4][9] |  |
| 6-Minute Walk Distance (6MWD) between 100-<br>550 meters[7]                                                                                                                                                      | Body Mass Index (BMI) < 18 kg/m $^2$ or > 40 kg/m $^2$ [9]                                                             |  |

# **Endpoints**

The ELEVATE 2 trial utilized a range of endpoints to comprehensively evaluate the efficacy and safety of **rodatristat ethyl**.

Table 3: Primary, Secondary, and Exploratory Endpoints of the ELEVATE 2 Trial



| Endpoint Type                                                   | Endpoint                                                                                      | Assessment Method           |
|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------------------------|
| Primary                                                         | Percent change from baseline<br>in Pulmonary Vascular<br>Resistance (PVR) at Week<br>24[5][6] | Right Heart Catheterization |
| Secondary                                                       | Change in cardiopulmonary hemodynamics                                                        | Right Heart Catheterization |
| Time to Clinical Worsening                                      | Clinical Assessment                                                                           |                             |
| All-cause mortality                                             | Vital Status Monitoring                                                                       | _                           |
| Change in WHO Functional Class (FC)                             | Physician Assessment                                                                          | _                           |
| Change in 6-Minute Walk Distance (6MWD)                         | 6-Minute Walk Test                                                                            |                             |
| Change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) | Blood Test                                                                                    | _                           |
| Change in Right Ventricular (RV) function                       | Echocardiography                                                                              |                             |
| Change in PAH-SYMPACT® score                                    | Patient-Reported Outcome<br>Questionnaire                                                     | _                           |
| Change in REVEAL Lite 2 score                                   | Risk Score Calculation                                                                        | _                           |
| Exploratory                                                     | Time to Clinical Improvement                                                                  | Clinical Assessment         |
| Change in physical activity                                     | Actigraphy                                                                                    |                             |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited in the ELEVATE 2 trial are outlined below.



### **Serotonin Signaling Pathway in PAH**

The therapeutic rationale for the ELEVATE 2 trial is based on the central role of serotonin in the pathophysiology of PAH. The following diagram illustrates the targeted signaling pathway.



Click to download full resolution via product page

Serotonin signaling pathway in PAH and the target of rodatristat ethyl.



#### **ELEVATE 2 Clinical Trial Workflow**

The following diagram outlines the logical flow of a patient's journey through the ELEVATE 2 clinical trial.



Click to download full resolution via product page

Workflow of the ELEVATE 2 clinical trial.



## **Right Heart Catheterization (RHC) Protocol**

RHC is the gold standard for the diagnosis and hemodynamic assessment of PAH and was used to measure the primary endpoint in the ELEVATE 2 trial.[10][11]

 Objective: To directly measure hemodynamic parameters in the right heart and pulmonary arteries.

#### Procedure:

- Patient preparation: Patients are typically required to fast for approximately 6 hours before the procedure.[10]
- Catheter insertion: A thin, flexible tube (Swan-Ganz catheter) is inserted into a large vein, typically in the neck, groin, or arm.
- Catheter advancement: The catheter is advanced through the right atrium, right ventricle, and into the pulmonary artery.
- Pressure measurements: Pressures are measured in the right atrium (mean right atrial pressure - mRAP), right ventricle, and pulmonary artery (systolic, diastolic, and mean pulmonary artery pressure - mPAP). Pulmonary capillary wedge pressure (PCWP) is also measured to assess left heart filling pressures.[11]
- Cardiac output measurement: Cardiac output is typically determined by the thermodilution or Fick method.
- Calculation of PVR: Pulmonary vascular resistance is calculated using the formula: PVR = (mPAP - PCWP) / Cardiac Output.
- Data Collection: Hemodynamic measurements are recorded at baseline and at the 24-week follow-up to assess the change in PVR.

#### 6-Minute Walk Test (6MWT) Protocol

The 6MWT is a standardized, submaximal exercise test used to assess functional capacity.[12]



Objective: To measure the distance a patient can walk on a flat, hard surface in 6 minutes.
 [12]

#### Procedure:

- Test environment: The test is conducted in a quiet, enclosed corridor, typically 30 meters in length, with markings at regular intervals.[12][13]
- Pre-test assessment: Baseline heart rate, blood pressure, respiratory rate, and oxygen saturation are recorded.[13] The Borg Dyspnea Scale may be used to assess the patient's perception of breathlessness.[13]
- Patient instructions: Patients are instructed to walk as far as possible in 6 minutes, and they are allowed to slow down, stop, and rest if necessary.[12]
- During the test: The administrator provides standardized encouragement at regular intervals.
- Post-test assessment: The total distance walked (6-minute walk distance 6MWD) is recorded. Heart rate, blood pressure, respiratory rate, oxygen saturation, and Borg Dyspnea Scale score are reassessed immediately after the test.[13]
- Data Collection: The 6MWD is measured at baseline and at the 24-week follow-up. An
  increase or decrease of 50 meters is considered a significant change.[13]

# Echocardiography for Right Ventricular (RV) Function Protocol

Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function.

- Objective: To evaluate the size and function of the right ventricle.
- Procedure:
  - Image acquisition: Standard echocardiographic views are obtained, with a particular focus
    on the right heart. This includes the parasternal long-axis, parasternal short-axis, apical



four-chamber, and subcostal views.[14][15]

- Key parameters measured:
  - Tricuspid Annular Plane Systolic Excursion (TAPSE): Measures the longitudinal motion of the tricuspid annulus and reflects RV systolic function.[14][16]
  - RV Fractional Area Change (RVFAC): The percentage change in the RV area from diastole to systole, providing an estimate of RV systolic function.[14][16]
  - RV Wall Thickness: Measured in end-diastole, typically from the subcostal view, to assess for RV hypertrophy.[14][15]
  - Right Atrial and RV Areas: To assess the size and potential dilation of the right heart chambers.[16]
  - TAPSE/sPAP ratio: An index of RV to pulmonary artery (PA) coupling.[16]
- Data Collection: Echocardiographic parameters are measured at baseline and at the 24week follow-up to assess changes in RV function.

#### Patient-Reported Outcome (PRO) Questionnaires

- PAH-SYMPACT®: A validated, disease-specific questionnaire to assess the symptoms and impacts of PAH on a patient's life.[5][9] It consists of 22 Likert-scale questions across four domains: cardiovascular symptoms, cardiopulmonary symptoms, physical impact, and cognitive-emotional impact.[1][5][9] Higher scores indicate a worse health-related quality of life.[5][9] The one-day recall version is often used in clinical practice.[1][5]
- REVEAL Lite 2 Score: A simplified risk score calculator for PAH that predicts 1-year mortality.
   [8][17] It uses a limited number of variables, including:
  - BNP or NT-proBNP levels
  - 6-Minute Walk Distance
  - WHO Functional Class



- Systolic Blood Pressure
- Heart Rate
- Renal function (eGFR)

## **Statistical Analysis**

The primary efficacy analyses in the ELEVATE 2 trial were conducted on the intention-to-treat (ITT) population, which includes all randomized patients.[6][18] Safety analyses were performed on the safety population, comprising all patients who received at least one dose of the study drug.[6][18] The primary endpoint, the percent change in PVR from baseline to week 24, was the main focus of the statistical evaluation.[6][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. onepah.com [onepah.com]
- 3. Symptoms, impacts, and suitability of the Pulmonary Arterial Hypertension Symptoms and Impact (PAH-SYMPACT™) questionnaire in patients with chronic thromboembolic pulmonary hypertension (CTEPH): a qualitative interview study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) PMC [pmc.ncbi.nlm.nih.gov]
- 5. The feasibility and value of assessing patient-reported outcomes in pulmonary arterial hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. PAH Risk Score Calculators | REVEAL 2.0, REVEAL Lite, French, ESC/ERS & Compera
   2.0 [pahinitiative.com]
- 8. pahriskcalculatorlt.com [pahriskcalculatorlt.com]

#### Methodological & Application





- 9. Using PAH-SYMPACT to assess quality of life in patients with pulmonary hypertension associated with chronic lung disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. RHC for PH | Vera Moulton Wall Center for Pulmonary Vascular Disease | Stanford Medicine [med.stanford.edu]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. jag.journalagent.com [jag.journalagent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Echocardiographic assessment of right ventricular function in experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asecho.org [asecho.org]
- 16. Echocardiography of the right heart in pulmonary arterial hypertension: insights from the ULTRA RIGHT VALUE study PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of an Abridged Version of the REVEAL 2.0 Risk Score Calculator, REVEAL Lite 2, for Use in Patients With Pulmonary Arterial Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety and efficacy of rodatristat ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: ELEVATE 2 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610550#elevate-2-clinical-trial-design-and-endpoints]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com